N-formyl-ethionine N-formyl-ethionine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16230627
InChI: InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1
SMILES:
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol

N-formyl-ethionine

CAS No.:

Cat. No.: VC16230627

Molecular Formula: C7H13NO3S

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

N-formyl-ethionine -

Specification

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
IUPAC Name (2S)-4-ethylsulfanyl-2-formamidobutanoic acid
Standard InChI InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1
Standard InChI Key XARCKCMBMDYFMK-LURJTMIESA-N
Isomeric SMILES CCSCC[C@@H](C(=O)O)NC=O
Canonical SMILES CCSCCC(C(=O)O)NC=O

Introduction

Structural and Biochemical Context

Relationship to N-Formylmethionine

N-Formylmethionine (fMet) is a post-translationally modified amino acid critical for initiating protein synthesis in bacteria, mitochondria, and chloroplasts . Its structure comprises methionine with a formyl group (-CHO) attached to the α-amino group. By contrast, ethionine is a methionine analog where the methyl group (-CH₃) of methionine’s side chain is replaced by an ethyl group (-CH₂CH₃). Substituting ethionine for methionine in biochemical systems is known to disrupt metabolic pathways due to ethionine’s interference with methylation reactions .

Hypothetical Structure of N-Formyl-Ethionine

  • IUPAC Name: (2S)-2-formamido-4-(ethylsulfanyl)butanoic acid

  • Chemical Formula: C₇H₁₃NO₃S

  • Molecular Weight: 191.25 g/mol (theoretical)

This structure remains unvalidated experimentally, as no synthetic routes or spectroscopic data (e.g., NMR, mass spectrometry) are documented in public databases such as HMDB, PubChem, or DrugBank .

PropertyMethionine (Met)Ethionine (Eth)
Side-chain structure-SCH₃-SCH₂CH₃
Van der Waals volume21.4 ų31.2 ų
Hydrophobicity (LogP)-1.23-0.89

The increased steric bulk and altered hydrophobicity of ethionine’s side chain could render N-formyl-ethionine incompatible with ribosomal peptidyl transferase centers optimized for fMet .

Synthetic and Analytical Challenges

Barriers to Laboratory Synthesis

No published protocols exist for N-formyl-ethionine synthesis. Drawing parallels to fMet production, potential routes might involve:

  • Formylation of ethionine: Reacting ethionine with formyl donors (e.g., formic acid, acetic-formic anhydride) under controlled conditions.

  • Enzymatic approaches: Using modified formyltransferases to catalyze the reaction, though ethionine’s side chain may inhibit enzyme-substrate binding .

Predicted Stability Issues

  • Hydrolytic sensitivity: The formyl group in fMet is susceptible to hydrolysis by peptide deformylases . N-Formyl-ethionine would likely exhibit similar lability, complicating isolation and characterization.

  • Oxidative degradation: Ethionine’s thioether linkage is prone to oxidation, potentially yielding ethionine sulfoxide or sulfone derivatives during synthesis .

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